3-Phenyldecane

説明

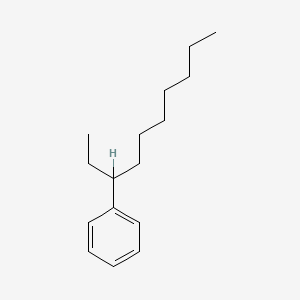

Structure

3D Structure

特性

IUPAC Name |

decan-3-ylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26/c1-3-5-6-7-9-12-15(4-2)16-13-10-8-11-14-16/h8,10-11,13-15H,3-7,9,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVIFMPVFLOTLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CC)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70874871 |

Source

|

| Record name | BENZENE, (1-ETHYLOCTYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70874871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4621-36-7 |

Source

|

| Record name | 3-Phenyldecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4621-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (1-ethyloctyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004621367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZENE, (1-ETHYLOCTYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70874871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-Phenyldecane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential synthetic pathways for 3-phenyldecane, a member of the class of benzenes substituted by a decan-3-yl group.[1][2] This document outlines three primary synthesis strategies: Friedel-Crafts alkylation, Grignard reagent addition followed by subsequent reaction steps, and Suzuki-Miyaura cross-coupling. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are provided to assist researchers in the laboratory synthesis of this compound.

Friedel-Crafts Alkylation of Benzene

The Friedel-Crafts alkylation offers a direct approach to introduce the decyl group onto the benzene ring.[3][4][5] This electrophilic aromatic substitution can be achieved using either an alkyl halide (3-chlorodecane) or an alkene (3-decene) in the presence of a Lewis acid or strong acid catalyst.[3][4]

Synthesis Pathway

Experimental Protocol

Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Benzene | C₆H₆ | 78.11 | 100 mL | ~1.12 |

| 3-Chlorodecane | C₁₀H₂₁Cl | 176.72 | 17.7 g | 0.1 |

| Anhydrous Aluminum Chloride (AlCl₃) | AlCl₃ | 133.34 | 14.7 g | 0.11 |

| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | 200 mL | - |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | 100 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | NaHCO₃ | 84.01 | 100 mL | - |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | 100 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 10 g | - |

Procedure:

-

A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube is flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

-

Anhydrous aluminum chloride (14.7 g, 0.11 mol) and anhydrous dichloromethane (100 mL) are added to the flask.

-

The flask is cooled in an ice bath, and a solution of 3-chlorodecane (17.7 g, 0.1 mol) in benzene (100 mL, ~1.12 mol) is added dropwise from the dropping funnel over 30 minutes with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

The reaction is quenched by slowly pouring the mixture into a beaker containing 200 g of crushed ice and 100 mL of 1 M HCl.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 50 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution (100 mL), brine (100 mL), and dried over anhydrous magnesium sulfate.

-

The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.

-

The crude this compound is purified by vacuum distillation.[6]

Expected Yield: 60-70%

Grignard Reaction and Subsequent Transformations

This multi-step pathway involves the formation of a tertiary alcohol via a Grignard reaction, followed by dehydration to an alkene and subsequent hydrogenation to the final alkane product.[7][8]

Synthesis Pathway

Experimental Protocols

Step 1: Synthesis of 3-Phenyl-3-decanol via Grignard Reaction

Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Magnesium Turnings | Mg | 24.31 | 2.9 g | 0.12 |

| Bromobenzene | C₆H₅Br | 157.01 | 15.7 g (10.5 mL) | 0.1 |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | - |

| 3-Decanone | C₁₀H₂₀O | 156.27 | 15.6 g | 0.1 |

| Saturated Ammonium Chloride (NH₄Cl) solution | NH₄Cl | 53.49 | 100 mL | - |

Procedure:

-

A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel is flame-dried and cooled under an inert atmosphere.

-

Magnesium turnings (2.9 g, 0.12 mol) and a small crystal of iodine are placed in the flask.

-

A solution of bromobenzene (15.7 g, 0.1 mol) in anhydrous diethyl ether (50 mL) is placed in the dropping funnel.

-

About 10 mL of the bromobenzene solution is added to the magnesium turnings to initiate the reaction. The reaction is initiated if the brown color of the iodine disappears and the solution becomes cloudy and starts to reflux.

-

The remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30 minutes.

-

The Grignard reagent is cooled in an ice bath, and a solution of 3-decanone (15.6 g, 0.1 mol) in anhydrous diethyl ether (100 mL) is added dropwise.

-

The reaction mixture is stirred at room temperature for 1 hour.

-

The reaction is quenched by the slow addition of saturated ammonium chloride solution (100 mL).

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 3-phenyl-3-decanol.

Step 2: Dehydration of 3-Phenyl-3-decanol

Procedure:

-

The crude 3-phenyl-3-decanol is placed in a round-bottom flask with a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a small amount of p-toluenesulfonic acid).

-

The mixture is heated, and the resulting alkene mixture (3-phenyldec-2-ene and 3-phenyldec-3-ene) is distilled off.[9][10]

-

The distillate is washed with saturated sodium bicarbonate solution and water, then dried over a suitable drying agent.

Step 3: Hydrogenation of 3-Phenyldecene Mixture

Procedure:

-

The alkene mixture is dissolved in a suitable solvent such as ethanol or ethyl acetate.

-

A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution.[11]

-

The mixture is hydrogenated in a hydrogenation apparatus under a hydrogen atmosphere (typically 1-3 atm) until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated to give this compound.

-

The final product can be further purified by vacuum distillation.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling provides a powerful method for the formation of C-C bonds and can be adapted for the synthesis of this compound by coupling an appropriate alkyl halide with phenylboronic acid.[12][13][14]

Synthesis Pathway

Experimental Protocol

Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Bromodecane | C₁₀H₂₁Br | 221.18 | 2.21 g | 0.01 |

| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 1.46 g | 0.012 |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(P(C₆H₅)₃)₄ | 1155.56 | 0.23 g | 0.0002 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.76 g | 0.02 |

| Toluene | C₇H₈ | 92.14 | 50 mL | - |

| Water | H₂O | 18.02 | 10 mL | - |

Procedure:

-

In a round-bottom flask, 3-bromodecane (2.21 g, 0.01 mol), phenylboronic acid (1.46 g, 0.012 mol), potassium carbonate (2.76 g, 0.02 mol), and tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.0002 mol) are combined.

-

Toluene (50 mL) and water (10 mL) are added, and the mixture is degassed by bubbling with an inert gas for 15 minutes.

-

The reaction mixture is heated to reflux (around 110 °C) and stirred vigorously for 12-24 hours. The reaction progress is monitored by TLC or GC-MS.

-

After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate (3 x 30 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel or by vacuum distillation to afford pure this compound.

Purification and Characterization

Purification of the final product, this compound, is crucial to remove any unreacted starting materials, catalysts, and byproducts.

-

Distillation: Vacuum distillation is the preferred method for purifying liquid products with high boiling points like this compound, as it prevents decomposition.[6]

-

Chromatography: Column chromatography can be used for smaller scale purifications or to separate isomers if present.

Characterization Data:

| Property | Value |

| Molecular Formula | C₁₆H₂₆ |

| Molar Mass | 218.38 g/mol [15] |

| Appearance | Colorless liquid |

| Boiling Point | 289.1±7.0 °C (Predicted) |

| Density | 0.856±0.06 g/cm³ (Predicted) |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons (multiplet around 7.1-7.3 ppm), a methine proton adjacent to the phenyl group, and overlapping signals for the aliphatic chain.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons and the aliphatic carbons of the decyl chain.[16][17] The number of signals will depend on the symmetry of the molecule.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z = 218, along with characteristic fragmentation patterns for alkylbenzenes.[15]

Experimental Workflows

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. This compound CAS#: 4621-36-7 [amp.chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mt.com [mt.com]

- 5. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How To [chem.rochester.edu]

- 7. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. allen.in [allen.in]

- 10. Sciencemadness Discussion Board - Dehydration of 3-Phenyl-1-propanol - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound | C16H26 | CID 20740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. dev.spectrabase.com [dev.spectrabase.com]

- 17. chemconnections.org [chemconnections.org]

The Enigmatic Presence of 3-Phenyldecane: A Technical Guide to its Natural Occurrence and Isolation

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific understanding of 3-phenyldecane, a lipophilic aromatic compound. Addressed to researchers, scientists, and professionals in drug development, this document details its natural origins, plausible biosynthetic pathways, detailed protocols for its isolation and analysis, and a prospective look into its potential biological activities.

Natural Occurrence of this compound

This compound has been identified as a naturally occurring volatile organic compound primarily in Vitis vinifera, the common grapevine.[1][2] Its presence has been detected in both grapes and wine, contributing to the complex aroma profile of certain varietals. While its exact concentration in different grape tissues (skin, pulp, seeds) and wine is not extensively documented in publicly available literature, its lipophilic nature suggests a higher concentration in the waxy cuticle of the grape skin.

Table 1: Reported Natural Sources of this compound

| Organism/Source | Part/Matrix | Method of Detection | Quantitative Data | Reference |

| Vitis vinifera (Grape) | Berries | GC-MS | Not specified | [1] |

| Wine | - | GC-MS | Not specified | [2] |

Note: This table will be updated as more quantitative data becomes available.

Proposed Biosynthesis of this compound

The precise biosynthetic pathway of this compound in Vitis vinifera has not been fully elucidated. However, based on the general principles of plant secondary metabolism, a plausible pathway can be proposed, likely originating from the well-established phenylpropanoid pathway.

The phenyl group of this compound is almost certainly derived from the amino acid L-phenylalanine. The decane chain is likely derived from fatty acid biosynthesis. The key step would be the alkylation of a phenylpropanoid-derived intermediate with a C10 fatty acid derivative.

Below is a diagram illustrating a hypothetical biosynthetic pathway.

Caption: Hypothetical biosynthetic pathway of this compound.

Isolation and Purification of this compound

Experimental Protocol: Isolation from Vitis vinifera Grapes

This protocol outlines a method for the extraction and analysis of this compound from grape berries using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Grape berries (Vitis vinifera)

-

Deionized water

-

Sodium chloride (NaCl)

-

Internal standard (e.g., d10-ethylbenzene)

-

SPME fiber assembly (e.g., Polydimethylsiloxane - PDMS)

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

Homogenizer

-

Centrifuge

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

Procedure:

-

Sample Preparation:

-

Separate the grape skins from the pulp and seeds.

-

Homogenize a known weight of grape skins with a specific volume of deionized water (e.g., 1:2 w/v).

-

Centrifuge the homogenate to separate the solid and liquid phases.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Transfer a precise volume of the supernatant (e.g., 5 mL) to a 20 mL headspace vial.

-

Add a known amount of NaCl (e.g., 1 g) to increase the ionic strength of the sample and promote the release of volatile compounds.

-

Add a known concentration of the internal standard.

-

Seal the vial with the screw cap.

-

Place the vial in a heating block or water bath at a controlled temperature (e.g., 40-60°C).

-

Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30-60 minutes) with constant agitation.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorb the extracted analytes from the SPME fiber in the hot injector port of the GC.

-

Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms).

-

Use a temperature program to elute the compounds based on their boiling points.

-

Detect and identify the compounds using the mass spectrometer, operating in full scan or selected ion monitoring (SIM) mode.

-

Identify this compound by comparing its mass spectrum and retention time with that of a pure standard.

-

Quantify the concentration of this compound relative to the internal standard.

-

References

Spectroscopic Analysis of 3-Phenyldecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-phenyldecane, a substituted aromatic hydrocarbon. The document outlines predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, available Mass Spectrometry (MS) data, and detailed experimental protocols for acquiring such spectra. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the predicted and observed spectroscopic data for this compound. Due to the limited availability of public domain spectra, the NMR and IR data are predicted based on the analysis of its chemical structure and comparison with similar compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.10 - 7.35 | Multiplet | 5H |

| Benzylic (CH) | 2.50 - 2.70 | Multiplet | 1H |

| Methylene (CH₂) adjacent to CH | 1.55 - 1.70 | Multiplet | 2H |

| Methylene (CH₂) of ethyl group | 1.55 - 1.70 | Multiplet | 2H |

| Aliphatic (CH₂)n | 1.20 - 1.40 | Broad Multiplet | 12H |

| Terminal Methyl (CH₃) of decyl | 0.85 - 0.95 | Triplet | 3H |

| Terminal Methyl (CH₃) of ethyl | 0.75 - 0.85 | Triplet | 3H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (quaternary) | 145 - 148 |

| Aromatic CH (ortho, para) | 127 - 129 |

| Aromatic CH (meta) | 125 - 127 |

| Benzylic CH | 45 - 50 |

| CH₂ adjacent to benzylic CH | 35 - 40 |

| CH₂ of ethyl group | 28 - 33 |

| Aliphatic (CH₂)n | 22 - 32 |

| Terminal CH₃ of decyl group | ~14 |

| Terminal CH₃ of ethyl group | ~11 |

Table 3: Mass Spectrometry (MS) Data for this compound

The following major fragment ions have been reported from Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1]

| m/z | Relative Intensity | Proposed Fragment |

| 218 | 11.99% | [M]⁺ (Molecular Ion) |

| 141 | 99.99% | [C₁₀H₁₃]⁺ |

| 119 | 14.07% | [C₉H₁₁]⁺ |

| 105 | - | [C₈H₉]⁺ |

| 91 | - | [C₇H₇]⁺ (Tropylium ion) |

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 3000 - 2850 | C-H Stretch | Aliphatic (CH₃, CH₂, CH) |

| 1600 - 1585, 1500 - 1400 | C=C Stretch | Aromatic Ring |

| 1470 - 1450 | C-H Bend | CH₂ |

| 1380 - 1370 | C-H Bend | CH₃ |

| 770 - 730 and 710 - 690 | C-H Out-of-plane Bend | Monosubstituted Benzene |

Experimental Protocols

The following sections detail standardized experimental protocols for the spectroscopic analysis of liquid samples like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation

-

In a clean, dry NMR tube, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar organic molecules.[2][3]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Cap the NMR tube securely and gently invert to ensure a homogenous solution.

2.1.2 Data Acquisition

-

Instrument: A 300 MHz or higher field NMR spectrometer.

-

Nuclei: ¹H and ¹³C.

-

Solvent: CDCl₃.

-

Temperature: 298 K (25 °C).

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 8-16.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: -2 to 13 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled pulse experiment.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 220 ppm.

-

Mass Spectrometry (MS)

2.2.1 Sample Introduction

For a volatile, non-polar compound like this compound, Gas Chromatography (GC) is an ideal method for sample introduction, providing separation from any potential impurities.

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane).

-

Inject a small volume (typically 1 µL) of the solution into the GC inlet.

2.2.2 Data Acquisition (Electron Ionization - EI)

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 200-250 °C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

Infrared (IR) Spectroscopy

2.3.1 Sample Preparation (Neat Liquid)

For a pure liquid sample, the "sandwich" method is common.[4][5]

-

Place a drop of this compound onto the surface of a polished salt plate (e.g., NaCl or KBr).[4][5]

-

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

-

Mount the plates in the spectrometer's sample holder.

Alternatively, Attenuated Total Reflectance (ATR) can be used, where a drop of the liquid is placed directly onto the ATR crystal.[6][7]

2.3.2 Data Acquisition

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean, empty salt plates or ATR crystal should be acquired and automatically subtracted from the sample spectrum.

Visualized Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an organic compound such as this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. This compound | C16H26 | CID 20740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. C9H12 propylbenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-phenylpropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. seco.us [seco.us]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

3-Phenyldecane as a Metabolite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide aims to provide a comprehensive overview of 3-phenyldecane and its role as a metabolite. However, a thorough review of the current scientific literature reveals a significant lack of specific data on this compound within the context of metabolic processes. While general principles of xenobiotic and drug metabolism are well-established, direct experimental evidence identifying this compound as a metabolite, its biosynthetic pathways, and its quantitative presence in biological systems appears to be absent from published research.

This document will, therefore, outline the general principles of metabolism that would theoretically apply to a compound like this compound, drawing on broader knowledge of phenylpropanoid biosynthesis and drug metabolism. Due to the absence of specific data, this guide will not contain quantitative data tables or detailed experimental protocols directly pertaining to this compound metabolism. Instead, it will present logical frameworks and hypothetical pathways based on established biochemical reactions.

Introduction to Xenobiotic Metabolism

The metabolism of foreign compounds (xenobiotics), including drugs and environmental chemicals, is a critical process for their detoxification and elimination from the body.[1] This biotransformation typically occurs in two main phases:

-

Phase I (Modification): Involves oxidation, reduction, and hydrolysis reactions that introduce or expose functional groups on the xenobiotic molecule.[1] These reactions are primarily catalyzed by cytochrome P450 enzymes.[2]

-

Phase II (Conjugation): The modified compounds from Phase I are conjugated with endogenous molecules such as glucuronic acid, sulfate, or glutathione, making them more water-soluble and easier to excrete.[1]

Hypothetical Metabolic Pathways for this compound

In the absence of direct experimental evidence, we can propose hypothetical metabolic pathways for this compound based on its chemical structure—an alkyl chain attached to a phenyl group.

Phenylpropanoid Biosynthesis Analogy

While this compound is not a classical phenylpropanoid, the initial steps of phenylpropanoid biosynthesis in plants, which involve the modification of a phenyl group attached to a carbon chain, can offer some insights. The general phenylpropanoid pathway starts with the deamination of phenylalanine to form cinnamic acid.[3][4] This is followed by hydroxylation and other modifications of the phenyl ring.[4]

A logical, though hypothetical, initial metabolic step for this compound in a biological system could involve hydroxylation of the phenyl ring, analogous to the action of cinnamic acid 4-hydroxylase in the phenylpropanoid pathway.

Caption: Hypothetical Phase I oxidation of this compound.

Aliphatic Chain Oxidation

The long alkyl chain of this compound is also a likely site for metabolic modification. The primary mechanism for the metabolism of an sp³ carbon atom is hydroxylation.[5] This can occur at various positions along the decane chain, leading to a variety of hydroxylated isomers. Further oxidation could lead to the formation of ketones or carboxylic acids.

Caption: Logical workflow for the oxidation of the alkyl chain.

Potential Biological Activity

Although not identified as a metabolite, related chemical structures have been investigated for their biological activities. For instance, various organic compounds are studied for their potential as anticancer, antimicrobial, or anti-inflammatory agents.[6][7][8][9] The biological activity of any potential metabolites of this compound would depend on the specific structural modifications that occur during metabolism.

Experimental Approaches for Investigating this compound Metabolism

To definitively determine the role of this compound as a metabolite, a series of experiments would be required. The following outlines a general experimental workflow.

In Vitro Metabolism Studies

-

Incubation with Liver Microsomes: Liver microsomes contain a high concentration of cytochrome P450 enzymes and are a standard in vitro model for studying drug metabolism.[10] this compound would be incubated with liver microsomes in the presence of necessary cofactors like NADPH.

-

Analysis by Mass Spectrometry: Following incubation, the reaction mixture would be analyzed by high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

In Vivo Metabolism Studies

-

Animal Models: this compound would be administered to an animal model (e.g., rats or mice).

-

Sample Collection: Urine, feces, and blood samples would be collected over a period of time.

-

Metabolite Profiling: The collected samples would be processed and analyzed by LC-MS/MS to identify and quantify this compound and its metabolites.

Caption: General experimental workflow for metabolite identification.

Conclusion

Currently, there is no direct scientific literature identifying this compound as a metabolite. The information presented in this guide is based on established principles of xenobiotic metabolism and provides a hypothetical framework for how this compound might be processed in a biological system. Further experimental investigation is necessary to determine if this compound is indeed a metabolite, to elucidate its metabolic pathways, and to assess the biological activity of any resulting metabolic products. Researchers in drug development and related fields are encouraged to pursue these lines of inquiry to fill this knowledge gap.

References

- 1. Drug Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Drug Metabolism and Pharmacokinetics, the Blood-Brain Barrier, and Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 6. Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Compounds with Biological Activity [mdpi.com]

- 8. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological Activity of Natural and Synthetic Compounds [mdpi.com]

- 10. scholarworks.wmich.edu [scholarworks.wmich.edu]

Toxicological Profile of 3-Phenyldecane: An In-depth Technical Guide

Disclaimer: No specific toxicological studies on 3-Phenyldecane have been identified in publicly available scientific literature. This document provides a predictive toxicological profile based on data from structurally related compounds, primarily the class of C10-C16 alkylbenzenes and their derivatives. The principles of read-across toxicology are applied to infer potential hazards.

Executive Summary

This compound is an aromatic hydrocarbon belonging to the class of alkylbenzenes. Due to a significant lack of direct toxicological data, this whitepaper synthesizes information from analogous compounds, including linear alkylbenzenes (LABs) and their sulfonated derivatives (linear alkylbenzene sulfonates - LAS), to construct a probable toxicological profile.

Based on this read-across approach, this compound is anticipated to have low acute systemic toxicity. However, concerns include potential skin and eye irritation, and possible aspiration toxicity if ingested. The primary toxicological concern for any alkylbenzene is the inherent hazard of the benzene ring, a known human carcinogen. While the long alkyl chain generally modifies the toxicokinetics and potency compared to benzene, the potential for metabolic activation to toxic intermediates cannot be disregarded without specific data. This guide outlines the anticipated toxicological endpoints, probable metabolic pathways, and generalized experimental protocols relevant for future safety assessments.

Chemical and Physical Properties

A summary of the known properties of this compound is presented below. These characteristics are crucial for understanding its environmental fate, potential exposure routes, and absorption.

| Property | Value | Reference |

| CAS Number | 4621-36-7 | [1][2] |

| Molecular Formula | C₁₆H₂₆ | [1][3] |

| Molecular Weight | 218.38 g/mol | [2][3] |

| Synonyms | (1-Ethyloctyl)benzene, decan-3-ylbenzene | [1][4] |

| Physical State | Liquid (presumed) | [5] |

| Water Solubility | Insoluble (predicted) | [6] |

| Log Kow (Octanol/Water Partition Coeff.) | High (predicted, based on structure) |

Predicted Toxicological Profile

The following sections detail the predicted toxicity of this compound based on data from the broader alkylbenzene category.

Acute Toxicity

The acute toxicity of long-chain alkylbenzenes is generally considered to be low.[7] However, related sulfonated compounds show moderate oral toxicity. Inhalation of vapors may cause respiratory irritation.[6] A significant hazard for liquid hydrocarbons like this compound is aspiration into the lungs following ingestion or vomiting, which can cause severe chemical pneumonitis and pulmonary edema.[6]

Table 1: Summary of Acute Toxicity Data for Related Alkylbenzene Derivatives

| Endpoint | Species | Route | Value (LD₅₀) | Compound Class | Reference(s) |

| Acute Oral | Rat | Oral | >1.82 mg/L (LC₅₀, 4h) | Alkylate (C9-C14 Alkylbenzenes) | [7] |

| Acute Oral | Rat | Oral | 404 - 1980 mg/kg | Alkylbenzene Sulfonates | [8][9] |

| Acute Oral | Mouse | Oral | 1259 - 2300 mg/kg | Alkylbenzene Sulfonates | [8][9] |

| Acute Dermal | Rabbit | Dermal | >2000 mg/kg | Sodium (C10-13) Alkylbenzenesulfonate | [9] |

Irritation and Sensitization

Based on data for similar compounds, this compound is predicted to be a skin and eye irritant upon direct contact.[6][10] Repeated or prolonged skin contact may lead to defatting of the skin, resulting in dryness and cracking. There is no evidence to suggest that alkylbenzenes are potent skin sensitizers.[8][11]

Sub-chronic and Chronic Toxicity

Repeated dose studies on C10-C14 linear alkylbenzene sulfonates have shown no specific target organ effects at moderate doses.[11] For alkylbenzene sulfonates, the liver, kidney, and intestinal tract have been identified as potential target organs following subchronic oral exposures.[8] For alkylbenzenes in general, long-term exposure to solvent vapors can be associated with neurotoxicity, including mild cognitive impairment.[12]

Genotoxicity and Carcinogenicity

The genotoxicity of long-chain alkylbenzenes and their sulfonated derivatives is generally considered to be low.[8] However, the core structure, benzene, is a well-established human carcinogen, primarily causing leukemia through its toxic metabolites.[13][14][15] The metabolism of the alkyl side chain is expected to be the primary metabolic route for this compound, which may lead to detoxification. However, without specific data, the potential for metabolic pathways that could activate the benzene ring to carcinogenic intermediates cannot be ruled out.

Metabolism and Toxicokinetics

The metabolic fate of this compound has not been experimentally determined. However, based on studies of other alkylbenzenes, a general metabolic pathway can be proposed.[16][17]

-

Phase I Metabolism: The primary route is expected to be the oxidation of the decyl side chain. This is typically initiated by cytochrome P450 (CYP) enzymes in the liver. Oxidation can occur at the terminal (ω-oxidation) or sub-terminal (ω-1, ω-2, etc.) carbons of the alkyl chain to form corresponding alcohols. Further oxidation can lead to aldehydes, ketones, and carboxylic acids. Hydroxylation of the benzene ring is also possible, though likely a minor pathway for long-chain alkylbenzenes.

-

Phase II Metabolism: The resulting alcohols and carboxylic acids can be conjugated with glucuronic acid or sulfate to form more water-soluble metabolites that are readily excreted in the urine.

The following diagram illustrates a plausible metabolic pathway for this compound.

Caption: Predicted metabolic pathway for this compound.

Key Experimental Protocols

While no specific studies for this compound exist, the following are standard OECD (Organisation for Economic Co-operation and Development) test guidelines that would be appropriate for assessing its toxicological profile.

Acute Oral Toxicity (OECD Test Guideline 423: Acute Toxic Class Method)

This method is used to estimate the LD₅₀ and identify potential acute oral toxicity.

-

Principle: A stepwise procedure with a limited number of animals (typically female rats) per step. The outcome of each step determines the dose for the next step. The procedure stops when a dose causes mortality, when no effects are seen at the highest dose, or when clear toxicity is observed.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered in a single dose by gavage.

-

Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and CNS effects), and body weight changes for at least 14 days.

-

A full necropsy is performed on all animals at the end of the observation period.

-

-

Data Analysis: The method allows for the classification of the substance into one of several toxicity categories based on the observed outcomes.

The workflow for this experimental protocol is visualized below.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound CAS#: 4621-36-7 [m.chemicalbook.com]

- 3. This compound | C16H26 | CID 20740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [stenutz.eu]

- 5. fishersci.com [fishersci.com]

- 6. Page loading... [wap.guidechem.com]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. chembridgesgroup.com [chembridgesgroup.com]

- 11. santos.com [santos.com]

- 12. Solvent neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HEALTH EFFECTS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Benzene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. The toxicology of benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Metabolism of alkylbenzenes, alkanes, and other hydrocarbons in anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Studies in detoxication. 69. The metabolism of alkylbenzenes: n-propylbenzene and n-butylbenzene with further observations on ethylbenzene - PMC [pmc.ncbi.nlm.nih.gov]

Environmental Fate and Degradation of 3-Phenyldecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the environmental fate and degradation of 3-phenyldecane, an alkyl-substituted aromatic hydrocarbon. Due to a scarcity of direct experimental data for this specific compound, this paper synthesizes information from analogous substances, predictive models, and standardized testing protocols to build a robust profile. The guide covers physicochemical properties, biodegradation pathways, abiotic degradation processes (hydrolysis and photolysis), soil sorption behavior, and potential ecotoxicity. Detailed experimental protocols for key environmental fate studies are provided, alongside predictive data generated using the US EPA's EPI Suite™. Visualizations of the proposed degradation pathway and a general experimental workflow are included to facilitate understanding. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and environmental science who are assessing the environmental impact of this compound and related compounds.

Introduction

This compound is an organic compound characterized by a decane chain with a phenyl group attached to the third carbon.[1] Its structure, featuring both a hydrophobic alkyl chain and an aromatic ring, dictates its environmental behavior.[1] Understanding the environmental fate of such compounds is critical for assessing their potential for persistence, bioaccumulation, and toxicity. This guide addresses the key processes governing the distribution and transformation of this compound in the environment.

Physicochemical Properties

The environmental partitioning of this compound is governed by its physical and chemical properties. While experimental data is limited, the following table summarizes key values, including predictions from the US EPA's EPI Suite™ (Estimation Programs Interface Suite), a widely used quantitative structure-activity relationship (QSAR) model.[2][3][4]

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₆ | [1] |

| Molecular Weight | 218.38 g/mol | [1] |

| CAS Number | 4621-36-7 | [1] |

| Log Octanol-Water Partition Coefficient (Log Kₒw) | 7.00 (estimated) | [5] |

| Water Solubility | 0.024 mg/L at 25°C (estimated) | EPI Suite™ |

| Vapor Pressure | 0.0018 mmHg at 25°C (estimated) | EPI Suite™ |

| Henry's Law Constant | 0.11 atm-m³/mol at 25°C (estimated) | EPI Suite™ |

Biodegradation

Aerobic Biodegradation

The primary mechanism for the environmental degradation of this compound is expected to be aerobic biodegradation by microorganisms. Studies on similar phenylalkanes have shown that yeasts, such as Candida maltosa, are capable of utilizing them as a sole carbon and energy source, particularly those with alkyl side chains longer than C7.[6]

The proposed metabolic pathway for phenylalkanes in Candida maltosa involves the terminal oxidation of the alkyl chain, followed by β-oxidation.[6] For this compound, this would likely proceed through the formation of phenylalkanoic acids.[6]

A proposed biodegradation pathway for this compound is visualized below.

Predicted Biodegradation Rate

In the absence of experimental data, the following table presents predicted biodegradation outcomes from the EPI Suite™'s BIOWIN™ model.

| Model Prediction | Result | Interpretation |

| Linear Model | 0.06 | Does not biodegrade fast |

| Non-Linear Model | 0.00 | Does not biodegrade fast |

| Ultimate Biodegradation Timeframe | Recalcitrant | |

| Primary Biodegradation Timeframe | Weeks |

Source: EPI Suite™

Experimental Protocol: Aerobic Biodegradation in an Aqueous Medium (OECD 301)

The OECD 301 guideline describes six methods for assessing the ready biodegradability of chemicals in an aerobic aqueous medium.[7][8] The CO₂ Evolution Test (OECD 301B) is a common method.[9]

Objective: To determine the extent of mineralization of the test substance by measuring the amount of CO₂ produced.

Methodology:

-

Inoculum: A mixed population of microorganisms, typically from activated sludge, is used.[10]

-

Test Medium: A mineral medium containing the test substance as the sole organic carbon source is prepared.[10]

-

Test Setup: The test substance and inoculum are incubated in the dark or diffuse light at a constant temperature (22 ± 2°C) in sealed vessels.[9][10] A control with only the inoculum and a reference substance (e.g., sodium benzoate) are run in parallel.[8]

-

Aeration: CO₂-free air is passed through the test solution to maintain aerobic conditions.[9]

-

CO₂ Trapping: The evolved CO₂ is trapped in a solution of barium hydroxide or sodium hydroxide, and the amount is quantified by titration or with a total organic carbon (TOC) analyzer.

-

Duration: The test typically lasts for 28 days.[8]

-

Endpoint: The percentage of biodegradation is calculated based on the ratio of the measured CO₂ to the theoretical maximum CO₂ (ThCO₂) that can be produced from the amount of test substance added. A substance is considered readily biodegradable if it reaches ≥60% of its ThCO₂ within a 10-day window during the 28-day test.[10]

Abiotic Degradation

Hydrolysis

Hydrolysis is a chemical transformation process where a substance reacts with water. For this compound, significant hydrolysis is not expected under environmentally relevant pH conditions (pH 4-9) due to the stability of the aromatic ring and the C-C and C-H bonds in the alkyl chain.

Predicted Hydrolysis Rate: The EPI Suite™'s HYDROWIN™ model predicts that this compound is resistant to hydrolysis.

Experimental Protocol: Hydrolysis as a Function of pH (OECD 111)

This guideline is used to determine the rate of abiotic hydrolysis of chemicals.[11][12][13][14]

Objective: To assess the hydrolytic transformation of a substance in sterile aqueous buffer solutions at different pH values.

Methodology:

-

Test Solutions: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.[15]

-

Incubation: The test substance is added to the buffer solutions and incubated in the dark at a constant temperature. A preliminary test is often conducted at an elevated temperature (e.g., 50°C) for 5 days to screen for hydrolysis.[13][15]

-

Analysis: At appropriate time intervals, samples are taken and analyzed for the concentration of the parent substance and any hydrolysis products.

-

Endpoint: The hydrolysis rate constant and half-life are determined. The test continues until at least 90% of the substance has hydrolyzed or for a maximum of 30 days.[13][15]

Photodegradation

Photodegradation in water or on soil surfaces can be a relevant degradation pathway for some organic chemicals. This process can occur through direct absorption of light or indirect reaction with photochemically generated reactive species like hydroxyl radicals. Given its structure, this compound may undergo photodegradation, although the rate and significance in the environment are unknown without experimental data.

Soil Sorption

The tendency of this compound to adsorb to soil and sediment is a key factor in its environmental mobility. Due to its high hydrophobicity (high Log Kₒw) and low water solubility, strong sorption to the organic carbon fraction of soil is expected.[1] This would limit its mobility in soil and potential to leach into groundwater.

Predicted Soil Sorption Coefficient: The EPI Suite™'s KOCWIN™ model predicts the following:

| Parameter | Value |

| Log Kₒc | 4.96 |

Source: EPI Suite™

A high Log Kₒc value indicates that this compound will be largely immobile in soil.

Experimental Protocol: Adsorption - Desorption Using a Batch Equilibrium Method (OECD 106)

This guideline is used to determine the adsorption and desorption coefficients of a chemical in different soil types.[16][17][18]

Objective: To quantify the partitioning of a chemical between soil and an aqueous solution at equilibrium.

Methodology:

-

Soil Selection: A range of soil types with varying organic carbon content, clay content, and pH are typically used.[17]

-

Test Solution: A solution of the test substance in 0.01 M CaCl₂ is prepared.

-

Equilibration: Weighed amounts of soil are mixed with the test solution in centrifuge tubes and agitated in the dark at a constant temperature until equilibrium is reached.

-

Separation: The soil and aqueous phases are separated by centrifugation.

-

Analysis: The concentration of the test substance in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

-

Endpoint: The adsorption distribution coefficient (Kₐ) is calculated. The organic carbon-normalized adsorption coefficient (Kₒc) is determined by dividing Kₐ by the fraction of organic carbon in the soil. Desorption can be studied by replacing a portion of the supernatant with a fresh solution and re-equilibrating.

The following diagram illustrates a general workflow for assessing the environmental fate of a chemical like this compound.

Ecotoxicity

The potential for a chemical to cause adverse effects in aquatic organisms is a critical component of its environmental risk assessment. Given the high hydrophobicity of this compound, it is likely to exhibit toxicity to aquatic organisms through narcosis. However, its low water solubility may limit its bioavailability in the water column.

Predicted Aquatic Toxicity: The EPI Suite™'s ECOSAR™ model provides the following acute toxicity predictions for fish, daphnids, and green algae.

| Organism | Endpoint | Predicted Value (mg/L) |

| Fish | 96-hr LC₅₀ | 0.08 |

| Daphnid | 48-hr LC₅₀ | 0.05 |

| Green Algae | 96-hr EC₅₀ | 0.03 |

Source: EPI Suite™

These values suggest that while this compound is predicted to be very toxic to aquatic organisms, its low water solubility (0.024 mg/L) may prevent these concentrations from being reached in the environment under normal conditions.

Experimental Protocols for Aquatic Toxicity Testing

Standardized tests are used to determine the acute toxicity of chemicals to representative aquatic organisms.

-

Fish Acute Toxicity Test (e.g., OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC₅₀) over a 96-hour exposure period.

-

Daphnia sp. Acute Immobilisation Test (e.g., OECD 202): This test determines the concentration that immobilizes 50% of the daphnids (EC₅₀) over a 48-hour exposure.[19]

-

Algal Growth Inhibition Test (e.g., OECD 201): This test determines the concentration that inhibits the growth of a selected algal species by 50% (EC₅₀) over a 72-hour period.

For poorly soluble substances like this compound, these tests are often conducted using water-accommodated fractions (WAFs), where the substance is mixed with water for a period, and the aqueous phase is then used for the toxicity test.[20]

Conclusion

While experimental data on the environmental fate of this compound is scarce, a combination of data from analogous compounds and predictive modeling provides a strong indication of its likely behavior. This compound is expected to be a hydrophobic compound with low water solubility and a high affinity for sorption to soil organic matter, rendering it largely immobile in the soil compartment. The primary route of degradation is anticipated to be slow aerobic biodegradation by microorganisms. Abiotic degradation through hydrolysis is unlikely to be significant. Although predicted to be very toxic to aquatic organisms, its low water solubility may mitigate its bioavailability and, consequently, its acute toxicity in the aquatic environment. The experimental protocols outlined in this guide provide a framework for generating the necessary empirical data to refine this environmental fate profile and conduct a comprehensive environmental risk assessment.

References

- 1. CAS 4621-36-7: this compound | CymitQuimica [cymitquimica.com]

- 2. chemsafetypro.com [chemsafetypro.com]

- 3. chemistryforsustainability.org [chemistryforsustainability.org]

- 4. epa.gov [epa.gov]

- 5. This compound [stenutz.eu]

- 6. researchgate.net [researchgate.net]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. microbe-investigations.com [microbe-investigations.com]

- 10. contractlaboratory.com [contractlaboratory.com]

- 11. catalog.labcorp.com [catalog.labcorp.com]

- 12. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 13. oecd.org [oecd.org]

- 14. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 15. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 16. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]

- 17. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 18. oecd.org [oecd.org]

- 19. kmae-journal.org [kmae-journal.org]

- 20. concawe.eu [concawe.eu]

Biosynthesis of 3-Phenyldecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenyldecane is a naturally occurring aromatic alkane found in organisms such as Vitis vinifera (grapevine).[1][2] While its precise biosynthetic pathway has not been fully elucidated, this technical guide proposes a plausible pathway based on established principles of secondary metabolism. This document outlines a hypothetical biosynthetic route, details experimental protocols for its investigation, presents potential quantitative data for key enzymatic steps, and provides visual diagrams of the proposed pathways and workflows. This guide is intended to serve as a foundational resource for researchers interested in the biosynthesis of phenylalkanes and related natural products.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to be a hybrid pathway that combines elements of phenylpropanoid metabolism and fatty acid biosynthesis. The core concept involves the utilization of a phenyl-containing starter unit by the fatty acid synthase (FAS) machinery, followed by elongation and subsequent modification.

1.1. Precursor Synthesis:

The pathway initiates with precursors from primary metabolism:

-

Shikimate Pathway: Produces the aromatic amino acid L-phenylalanine, the ultimate source of the phenyl group.

-

Glycolysis and Acetyl-CoA Carboxylase: Generate malonyl-CoA, the two-carbon donor for fatty acid chain elongation.[3][4]

1.2. Key Enzymatic Steps:

-

Phenylalanine Ammonia-Lyase (PAL): L-phenylalanine is deaminated to form cinnamic acid.[5][6]

-

Cinnamate-CoA Ligase (CCL): Cinnamic acid is activated to its corresponding CoA-thioester, cinnamoyl-CoA.

-

Enoyl-CoA Reductase (ECR): Cinnamoyl-CoA is reduced to phenylpropanoyl-CoA.

-

Acyl-CoA Carboxylase (ACC): Phenylpropanoyl-CoA is carboxylated to form 2-phenylmalonyl-CoA, which can serve as a specialized extender unit.

-

Fatty Acid Synthase (FAS) Initiation: A specialized acyltransferase (AT) domain within a polyketide synthase (PKS) or a modified FAS complex could potentially load phenylpropanoyl-CoA as a starter unit.

-

FAS Elongation Cycles: The initial phenylpropanoyl group is then elongated by the iterative addition of four malonyl-CoA derived two-carbon units, catalyzed by the FAS complex. Each cycle involves condensation, reduction, dehydration, and a second reduction.[3][7]

-

Thioesterase (TE) or Reductive Release: The final 3-phenyldecanoyl-ACP intermediate is released from the FAS complex. This could occur via hydrolysis by a thioesterase to yield 3-phenyldecanoic acid, followed by reduction, or through a reductive release mechanism to directly yield 3-phenyldecanal.

-

Aldehyde Decarbonylase or Reductases: If 3-phenyldecanoic acid is the product, it would be reduced to 3-phenyldecanal by a carboxylate reductase. The resulting aldehyde is then decarbonylated to produce this compound. Alternatively, the fatty acid could be fully reduced to 3-phenyldecanol, followed by dehydration and reduction.

Experimental Protocols for Pathway Elucidation

To validate the proposed biosynthetic pathway, a series of experiments can be conducted.

2.1. Isotopic Labeling Studies:

This technique is fundamental for tracing the metabolic fate of precursors.[8][]

-

Protocol:

-

Culture the organism of interest (e.g., Vitis vinifera cell culture) in a defined medium.

-

Supplement the medium with isotopically labeled precursors, such as 13C-L-phenylalanine or 13C-acetate.

-

After a suitable incubation period, extract the secondary metabolites.

-

Purify this compound using chromatographic techniques (e.g., HPLC).

-

Analyze the purified compound by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the incorporation and position of the isotopic labels.[10]

-

2.2. Gene Identification and Knockout Studies:

Identifying and inactivating candidate genes can provide strong evidence for their role in the pathway.[2][11]

-

Protocol:

-

Perform a transcriptomic analysis (RNA-seq) of the organism under conditions of high and low this compound production to identify differentially expressed genes.

-

Identify candidate genes homologous to known PALs, CCLs, ECRs, FAS subunits, thioesterases, and reductases.

-

Generate gene knockout or knockdown (e.g., using CRISPR/Cas9 or RNAi) lines for each candidate gene.[12][13]

-

Analyze the metabolite profiles of the mutant lines using GC-MS or LC-MS to observe any reduction or absence of this compound.

-

2.3. In Vitro Enzyme Assays:

Characterizing the activity of individual enzymes with their proposed substrates confirms their function.[14][15]

-

Protocol:

-

Clone the candidate genes into an expression vector (e.g., for E. coli or yeast).

-

Express and purify the recombinant proteins.

-

Perform enzyme assays using the purified enzyme, the hypothesized substrate (e.g., L-phenylalanine for PAL, cinnamic acid for CCL), and necessary cofactors.

-

Monitor product formation over time using techniques like HPLC, LC-MS, or spectrophotometry.

-

Determine kinetic parameters such as Km and kcat.

-

Quantitative Data

The following tables present hypothetical quantitative data for key enzymes in the proposed pathway. These values are based on typical ranges for similar enzymes and would need to be determined experimentally.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Substrate | Km (µM) | kcat (s-1) |

| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | 50 - 200 | 1 - 10 |

| Cinnamate-CoA Ligase (CCL) | Cinnamic Acid | 20 - 100 | 0.5 - 5 |

| Enoyl-CoA Reductase (ECR) | Cinnamoyl-CoA | 10 - 50 | 5 - 20 |

| Carboxylate Reductase | 3-Phenyldecanoic Acid | 30 - 150 | 2 - 15 |

| Aldehyde Decarbonylase | 3-Phenyldecanal | 5 - 25 | 0.1 - 1 |

Table 2: Hypothetical Production Titers in Engineered Microorganisms

| Host Organism | Genetic Modification | This compound Titer (mg/L) |

| Saccharomyces cerevisiae | Overexpression of PAL, CCL, ECR, and a modified FAS | 5 - 20 |

| Escherichia coli | Overexpression of the complete pathway | 10 - 50 |

| Yarrowia lipolytica | Pathway expression and fatty acid metabolism engineering | 50 - 200 |

Conclusion

The biosynthesis of this compound likely involves a sophisticated interplay between phenylpropanoid and fatty acid metabolic pathways. This guide provides a robust hypothetical framework and detailed experimental strategies to unravel the intricacies of its formation. Elucidating this pathway will not only enhance our fundamental understanding of natural product biosynthesis but also open avenues for the metabolic engineering of microorganisms for the sustainable production of this and other valuable phenylalkanes for applications in the pharmaceutical, flavor, and fragrance industries.

References

- 1. research.wur.nl [research.wur.nl]

- 2. Gene Knockout for Pathway Optimization - CD Biosynsis [biosynsis.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The Phenylpropanoid Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. snscourseware.org [snscourseware.org]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. geneticeducation.co.in [geneticeducation.co.in]

- 12. sg.idtdna.com [sg.idtdna.com]

- 13. Gene knockout - Wikipedia [en.wikipedia.org]

- 14. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]

- 15. scispace.com [scispace.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyldecanes, a group of alkylbenzenes, consist of a phenyl group attached to a decane chain. Their isomers are distinguished by the position of the phenyl substituent on the decyl backbone. These compounds, while not extensively studied for specific pharmacological activities, represent important structural motifs in medicinal chemistry. Their lipophilic nature and structural similarity to endogenous molecules make them interesting candidates for investigation as potential modulators of biological processes. This guide provides a comprehensive overview of 3-phenyldecane and its key positional isomers, focusing on their synthesis, physicochemical properties, and spectroscopic characterization.

Physicochemical Properties of Phenyldecane Isomers

The position of the phenyl group on the decane chain influences the physicochemical properties of the isomers. A summary of key properties for 1-, 2-, 3-, 4-, and 5-phenyldecane is presented in Table 1.

| Property | 1-Phenyldecane | 2-Phenyldecane | This compound | 4-Phenyldecane | 5-Phenyldecane |

| CAS Number | 104-72-3[1] | 4537-13-7[2] | 4621-36-7 | 4537-12-6[3] | 4537-11-5[4] |

| Molecular Formula | C₁₆H₂₆[5] | C₁₆H₂₆[2] | C₁₆H₂₆ | C₁₆H₂₆[3] | C₁₆H₂₆[4] |

| Molecular Weight ( g/mol ) | 218.38[1] | 218.38[2] | 218.38 | 218.38[3] | 218.38[4] |

| Boiling Point (°C) | 293 (lit.)[1] | 289.1 at 760 mmHg[2] | 289.1±7.0 (Predicted) | 87 at 0.2 Torr | 86.5-87 at 0.5 Torr[6] |

| Melting Point (°C) | -14 (lit.)[1] | -0.5[2] | Not available | Not available | Not available |

| Density (g/mL) | 0.856 at 25 °C (lit.)[1] | 0.856[2] | 0.856±0.06 (Predicted) | 0.856±0.06 (Predicted) | 0.8563±0.06 (Predicted)[6] |

| Refractive Index (n20/D) | 1.482 (lit.)[1] | 1.483[2] | Not available | Not available | Not available |

Synthesis of Phenyldecane Isomers

The synthesis of phenyldecane isomers can be achieved through several established organic chemistry methodologies. The two most common approaches are the Friedel-Crafts alkylation of benzene and the use of Grignard reagents.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of phenyldecane isomers.

Experimental Protocols

1. Friedel-Crafts Acylation followed by Reduction (General Protocol)

This is a robust method to avoid carbocation rearrangements that can occur in direct Friedel-Crafts alkylation, thus providing better control over the isomer produced.

-

Step 1: Friedel-Crafts Acylation

-

To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in dry benzene at 0-5 °C, the corresponding decanoyl chloride (e.g., 3-decanoyl chloride for the synthesis of a precursor to this compound) is added dropwise.

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude phenyl decanone.

-

-

Step 2: Clemmensen or Wolff-Kishner Reduction

-

Clemmensen Reduction: The crude phenyl decanone is refluxed with amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid.

-

Wolff-Kishner Reduction: The crude phenyl decanone is heated with hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent such as ethylene glycol.

-

After the reduction is complete, the reaction mixture is worked up by extraction with a suitable solvent (e.g., diethyl ether or dichloromethane).

-

The organic extract is washed, dried, and concentrated.

-

The final product, the corresponding phenyldecane isomer, is purified by vacuum distillation or column chromatography.

-

2. Grignard Reaction (General Protocol)

This method involves the reaction of a Grignard reagent with a suitable ketone followed by dehydration and hydrogenation. For example, for the synthesis of 2-phenyldecane:

-

Step 1: Grignard Reaction

-

Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether.

-

To this Grignard reagent, 2-decanone is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature until the reaction is complete.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product, 2-phenyl-2-decanol, is extracted, and the organic layer is washed and dried.

-

-

Step 2: Dehydration and Hydrogenation

-

The tertiary alcohol is dehydrated using an acid catalyst (e.g., p-toluenesulfonic acid) to yield a mixture of decene isomers with a phenyl substituent.

-

The resulting alkene mixture is then hydrogenated using a catalyst such as palladium on carbon (Pd/C) to afford 2-phenyldecane.

-

The final product is purified by distillation or chromatography.

-

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of the phenyldecane isomers. The following table summarizes available and expected spectroscopic data.

| Isomer | Mass Spectrometry (m/z) | ¹H NMR (δ, ppm) (Predicted/Observed) | ¹³C NMR (δ, ppm) (Predicted/Observed) |

| 1-Phenyldecane | 218 (M+), 92, 91[5] | ~7.2 (m, 5H, Ar-H), ~2.6 (t, 2H, Ar-CH₂), ~1.6 (m, 2H), ~1.3 (m, 14H), ~0.9 (t, 3H, -CH₃)[7] | Aromatic: ~143, 128.5, 128.2, 125.6. Aliphatic: ~36, 31.9, 31.5, 29.6, 29.5, 29.3, 22.7, 14.1. |

| 2-Phenyldecane | 218 (M+), 105, 91[2] | ~7.2 (m, 5H, Ar-H), ~2.7 (m, 1H, Ar-CH), ~1.6 (m, 2H), ~1.2 (d, 3H, Ar-CH-CH₃), ~1.2-1.4 (m, 12H), ~0.9 (t, 3H, -CH₃) | Aromatic: ~147, 128.3, 126.6, 125.9. Aliphatic: ~40, 36.9, 31.9, 29.7, 29.6, 29.3, 27.2, 22.7, 21.8, 14.1. |

| This compound | 218 (M+), 119, 91[8] | ~7.2 (m, 5H, Ar-H), ~2.6 (m, 1H, Ar-CH), ~1.6 (m, 4H), ~1.2-1.4 (m, 10H), ~0.9 (t, 3H), ~0.8 (t, 3H) | Aromatic: ~145, 128.3, 127.2, 125.9. Aliphatic: ~45, 34.5, 32.0, 31.9, 29.6, 29.3, 27.2, 22.7, 14.1, 12.1. |

| 4-Phenyldecane | 218 (M+), 133, 91[3] | ~7.2 (m, 5H, Ar-H), ~2.6 (m, 1H, Ar-CH), ~1.6 (m, 4H), ~1.2-1.4 (m, 10H), ~0.9 (t, 6H) | Aromatic: ~146, 128.2, 127.3, 125.8. Aliphatic: ~43, 37.1, 31.9, 29.5, 29.3, 22.9, 22.7, 14.2, 14.1.[3] |

| 5-Phenyldecane | 218 (M+), 147, 91[9] | ~7.2 (m, 5H, Ar-H), ~2.6 (m, 1H, Ar-CH), ~1.6 (m, 4H), ~1.2-1.4 (m, 10H), ~0.9 (t, 6H) | Aromatic: ~146.5, 128.2, 127.4, 125.8. Aliphatic: ~43.5, 34.5, 32.0, 27.2, 22.8, 14.1. |

Biological Activity and Relevance in Drug Development

Currently, there is a significant lack of specific biological activity data for individual phenyldecane isomers in the context of drug discovery and development. The majority of available research focuses on the environmental fate and ecotoxicity of the broader class of linear alkylbenzenes (LABs) and their sulfonated derivatives (linear alkylbenzene sulfonates, LAS), which are widely used in the detergent industry.

Some studies on LABs have indicated potential for aquatic toxicity, with effects on organisms such as Daphnia magna. However, these findings are not directly translatable to specific pharmacological activities in a therapeutic context.

Despite the absence of direct biological data, the structural features of phenyldecanes are relevant to medicinal chemistry. The combination of a lipophilic alkyl chain and an aromatic phenyl ring is a common motif in many drug molecules. This structure can facilitate interactions with hydrophobic pockets in proteins and influence membrane permeability.

Potential Logical Relationships in Drug Discovery

The following diagram illustrates a conceptual workflow for the investigation of phenyldecane isomers in a drug discovery context.

Conclusion

This compound and its isomers represent a class of compounds with well-defined chemical structures and accessible synthetic routes. While their physicochemical and spectroscopic properties are partially characterized, there is a notable gap in the understanding of their specific biological activities relevant to drug development. The information presented in this guide serves as a foundational resource for researchers interested in exploring these molecules as potential scaffolds or probes in medicinal chemistry. Further investigation into their interactions with biological targets is warranted to uncover any potential therapeutic applications.

References

- 1. chemistry.utah.edu [chemistry.utah.edu]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Drug Design: Structure-Activity Relationship (SAR) | Caucasus Journal of Health Sciences and Public Health [caucasushealth.ug.edu.ge]

- 7. collaborativedrug.com [collaborativedrug.com]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 3-Phenyldecane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 3-phenyldecane in various matrices. The primary analytical technique discussed is Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive method for the analysis of semi-volatile organic compounds. Protocols for sample preparation from environmental and biological matrices are included, along with expected analytical performance data derived from methodologies for structurally similar long-chain alkylbenzenes.

Overview of Analytical Approaches

The detection of this compound, a non-polar aromatic hydrocarbon, is effectively achieved using GC-MS. This technique offers excellent chromatographic separation and definitive identification based on the mass spectrum of the analyte. For trace-level analysis, sample preparation is a critical step to extract and concentrate this compound from the sample matrix and remove potential interferences.

Common sample preparation techniques include:

-

Liquid-Liquid Extraction (LLE): Suitable for aqueous samples.

-

Solid-Phase Extraction (SPE): A versatile technique for both aqueous and some biological matrices, offering high concentration factors.

-

Headspace Analysis (Static or Dynamic): Applicable for volatile analysis in solid or liquid samples, particularly biological fluids.

Quantitative Data Summary

The following table summarizes the typical quantitative performance data for the analysis of long-chain alkylbenzenes, including isomers of phenyldecane, using GC-MS. These values are representative and may vary depending on the specific instrumentation, matrix, and calibration range.

| Parameter | Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Linearity (R²) | Reference Compounds |

| Method Detection Limit (MDL) | Marine Sediment | GC-MS | 1.73 - 1.76 ng/g (dry weight) | - | - | >0.999 | 4-phenyl-C10 & 5-phenyl-C10 |

| Limit of Detection (LOD) | Water | SPE-GC-MS/MS | - | 0.033 - 0.12 ng/L | - | - | Polycyclic Aromatic Hydrocarbons (PAHs) |

| Limit of Quantitation (LOQ) | Blood | HS-SPME-GC-MS | - | 6.8 - 10 ng/g | - | - | Volatile Hydrocarbons |

| Recovery | Water | SPE-GC-MS | - | - | 81 - 135% | - | PAHs[1] |

Experimental Protocols

Protocol 1: Analysis of this compound in Water Samples by SPE-GC-MS

This protocol describes the extraction and quantification of this compound from water samples using Solid-Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

A. Sample Preparation: Solid-Phase Extraction (SPE)

-

Cartridge Selection: Use a C18 reversed-phase SPE cartridge (e.g., 500 mg, 6 mL).

-

Cartridge Conditioning: Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

-

Sample Loading: Pass 100 mL to 1 L of the water sample through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

-

Washing: Wash the cartridge with 5 mL of a 40% methanol in water solution to remove polar interferences.

-

Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

-

Elution: Elute the retained this compound with 5-10 mL of a non-polar solvent such as hexane or a mixture of dichloromethane and acetone.

-

Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

-

Internal Standard: Add an appropriate internal standard (e.g., deuterated aromatic hydrocarbon) before GC-MS analysis.

B. Instrumental Analysis: GC-MS

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

-

Inlet Temperature: 280 °C.

-

Injection Mode: Splitless (1 µL injection volume).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp to 280 °C at 10 °C/min.

-

Hold at 280 °C for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Acquisition Mode:

-

Full Scan: For initial identification, scan from m/z 50-350.

-

Selected Ion Monitoring (SIM): For quantification, monitor the following ions for this compound (molecular weight 218.38 g/mol ):

-

Quantifier Ion: m/z 91 (tropylium ion, characteristic of alkylbenzenes).

-

Qualifier Ions: m/z 105, 119.

-

-

-

C. Calibration and Quantification

Prepare a series of calibration standards of this compound in the appropriate solvent, ranging from approximately 0.1 to 100 µg/mL. Each standard should contain the internal standard at a constant concentration. Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

Protocol 2: Analysis of this compound in Biological Fluids (e.g., Blood) by Headspace SPME-GC-MS

This protocol is suitable for the analysis of volatile and semi-volatile compounds like this compound in complex biological matrices.

A. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

-

Sample Aliquoting: Place 0.1 to 1 mL of the biological fluid (e.g., whole blood, plasma) into a headspace vial (e.g., 10 or 20 mL).

-

Internal Standard: Spike the sample with an appropriate internal standard.

-

Matrix Modification (Optional): For blood samples, adding distilled water can facilitate the release of analytes.[2]

-

Incubation: Seal the vial and incubate at a controlled temperature (e.g., 60-80 °C) for a set time (e.g., 15-30 minutes) to allow the analytes to partition into the headspace.

-

Extraction: Expose a conditioned SPME fiber (e.g., 100 µm Polydimethylsiloxane, PDMS) to the headspace of the vial for a defined period (e.g., 15-30 minutes) while maintaining the incubation temperature.

-

Desorption: Retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption of the analytes onto the analytical column.